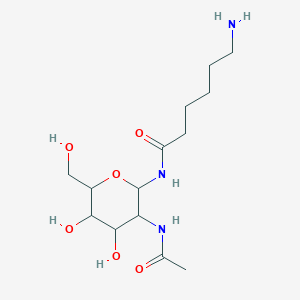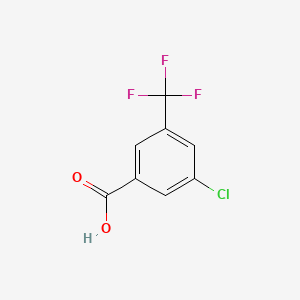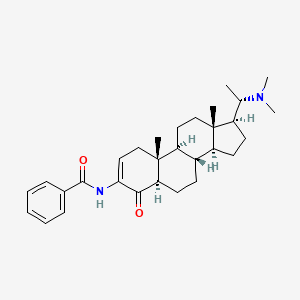
腋花啶 A
描述
Axillaridine A is a potent natural cholinesterase inhibitor, primarily isolated from the plant Sarcococca hookeriana var. digyna . This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
科学研究应用
Axillaridine A has a wide range of scientific research applications, including:
作用机制
Target of Action
Axillaridine A is a potent natural cholinesterase inhibitor . Its primary target is the human acetylcholinesterase (hAChE) enzyme . Acetylcholinesterase is a key component of cholinergic brain synapses and neuromuscular junctions. The major biological role of the enzyme is the termination of impulse transmission by rapid hydrolysis of the cationic neurotransmitter acetylcholine .
Mode of Action
Molecular Dynamics (MD) simulations have shown that Axillaridine A interacts with its target, hAChE, at the active site of the protein . The active site of AChE is located at the bottom of a deep and narrow cavity whose surface is lined with rings of aromatic residues . The complexation of AChE with Axillaridine A results in the reduction of gorge size due to interaction between the ligand and the active site residues . This interaction alters the specific conformation of the active site .
Biochemical Pathways
The presence of Axillaridine A in the active site of AChE leads to stable hydrogen bondings established between amino acids . With the increasing interaction between the ligand and the active amino acids, the size of the active site of the complex decreases with respect to time . This provides an explanation for the binding pattern of bulky steroidal alkaloids at the active site of AChE .
Pharmacokinetics
Molecular docking studies have shown that axillaridine a has high binding affinity for its target, suggesting potential bioavailability
Result of Action
Axillaridine A forms stable π -π interactions with the aromatic ring of Tyr124 that results in inhibition of the catalytic activity of the enzyme . This π -π interaction keeps the substrate stable at the edge of the catalytic gorge by inhibiting its catalytic activity . This inhibition of AChE’s catalytic activity is the primary molecular effect of Axillaridine A’s action.
Action Environment
The environment in which Axillaridine A acts is primarily the active site of the AChE enzyme . The size and conformation of this active site can influence the compound’s action, efficacy, and stability
生化分析
Biochemical Properties
Axillaridine A plays a crucial role in biochemical reactions by inhibiting the catalytic activity of acetylcholinesterase (AChE) . This inhibition is primarily due to the stable π-π interactions formed between Axillaridine A and the aromatic ring of Tyr124 in the active site of AChE . Additionally, Axillaridine A forms hydrogen bonds with other amino acids in the active site, further stabilizing the enzyme-ligand complex . These interactions result in a reduction of the gorge size of AChE, thereby inhibiting its catalytic activity .
Cellular Effects
Axillaridine A influences various cellular processes by inhibiting acetylcholinesterase activity . This inhibition leads to an accumulation of acetylcholine in synaptic clefts, enhancing cholinergic transmission . The increased acetylcholine levels can impact cell signaling pathways, gene expression, and cellular metabolism . In neuronal cells, this can result in improved cognitive function and memory retention, making Axillaridine A a potential therapeutic agent for neurodegenerative diseases .
Molecular Mechanism
The molecular mechanism of Axillaridine A involves its binding to the active site of acetylcholinesterase . The compound forms stable π-π interactions with the aromatic ring of Tyr124 and hydrogen bonds with other amino acids in the active site . These interactions alter the conformation of the active site, reducing its size and inhibiting the catalytic activity of the enzyme . This inhibition prevents the hydrolysis of acetylcholine, leading to its accumulation in synaptic clefts and enhanced cholinergic transmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Axillaridine A have been observed to change over time . The compound exhibits stability under various conditions, maintaining its inhibitory activity against acetylcholinesterase . Prolonged exposure to Axillaridine A can lead to degradation, resulting in a gradual decrease in its inhibitory activity . Long-term studies have shown that Axillaridine A can have sustained effects on cellular function, particularly in enhancing cholinergic transmission .
Dosage Effects in Animal Models
The effects of Axillaridine A vary with different dosages in animal models . At low doses, the compound effectively inhibits acetylcholinesterase activity, leading to improved cognitive function and memory retention . At high doses, Axillaridine A can exhibit toxic effects, including neurotoxicity and adverse impacts on other physiological functions . Threshold effects have been observed, indicating that there is an optimal dosage range for therapeutic applications .
Metabolic Pathways
Axillaridine A is involved in metabolic pathways related to cholinergic transmission . The compound interacts with acetylcholinesterase, inhibiting its catalytic activity and leading to the accumulation of acetylcholine . This interaction affects metabolic flux and metabolite levels, particularly in the nervous system . The inhibition of acetylcholinesterase by Axillaridine A can also impact other metabolic pathways involving neurotransmitter synthesis and degradation .
Transport and Distribution
Axillaridine A is transported and distributed within cells and tissues through various mechanisms . The compound can cross cell membranes and accumulate in specific tissues, particularly in the nervous system . Transporters and binding proteins may facilitate the uptake and distribution of Axillaridine A, influencing its localization and accumulation . The compound’s distribution within tissues can impact its activity and therapeutic potential .
Subcellular Localization
The subcellular localization of Axillaridine A is primarily within the synaptic clefts of neuronal cells . The compound targets acetylcholinesterase in these regions, inhibiting its activity and enhancing cholinergic transmission . Post-translational modifications and targeting signals may direct Axillaridine A to specific compartments or organelles, influencing its activity and function . The localization of Axillaridine A within synaptic clefts is crucial for its therapeutic effects on cognitive function and memory retention .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Axillaridine A involves several steps, starting from the extraction of the plant material. The plant is typically subjected to solvent extraction using solvents like chloroform, dichloromethane, or ethyl acetate . The crude extract is then purified using chromatographic techniques to isolate Axillaridine A.
Industrial Production Methods: Industrial production of Axillaridine A follows similar extraction and purification processes but on a larger scale. The use of high-performance liquid chromatography (HPLC) and other advanced purification methods ensures the high purity of the compound .
化学反应分析
Types of Reactions: Axillaridine A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from Axillaridine A.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in Axillaridine A with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various reagents can be used depending on the specific substitution reaction desired.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Axillaridine A may yield different oxidized derivatives, while reduction may produce reduced forms of the compound.
相似化合物的比较
Axillaridine A is unique among cholinesterase inhibitors due to its specific binding interactions and inhibitory potency. Similar compounds include:
Haloxysterol A, B, C, and D: These compounds also exhibit cholinesterase inhibitory activity but differ in their binding affinities and specific interactions.
Sarcodine and Isosarcodine: These alkaloids share structural similarities with Axillaridine A and have been studied for their multi-target inhibitory activities.
Sarsalignenone and Voacangine Hydroxyindolenine: These compounds also show high affinities for cholinesterase enzymes and have potential therapeutic applications.
属性
IUPAC Name |
N-[(5R,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-4-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N2O2/c1-19(32(4)5)22-13-14-23-21-11-12-25-27(33)26(31-28(34)20-9-7-6-8-10-20)16-18-30(25,3)24(21)15-17-29(22,23)2/h6-10,16,19,21-25H,11-15,17-18H2,1-5H3,(H,31,34)/t19-,21-,22+,23-,24-,25-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAOKPMWBVUQPK-IWDJEAQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CC=C(C4=O)NC(=O)C5=CC=CC=C5)C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC=C(C4=O)NC(=O)C5=CC=CC=C5)C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Axillaridine A and where is it found?
A1: Axillaridine A is a pregnane-type steroidal alkaloid originally isolated from the seeds of Crotalaria axillaris []. It has since been found in other plant species, including Pachysandra terminalis [, ] and Sarcococca hookeriana [].
Q2: How does Axillaridine A exert its biological activity?
A2: Axillaridine A demonstrates inhibitory activity against cholinesterases, particularly acetylcholinesterase (AChE) [, , ]. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, Axillaridine A prolongs the action of acetylcholine in the synaptic cleft.
Q3: Can you explain the mechanism of Axillaridine A binding to acetylcholinesterase?
A3: Molecular dynamics simulations have provided insights into how Axillaridine A interacts with the AChE active site [, ]. The simulations suggest that Axillaridine A binds at the peripheral anionic site of AChE, forming π-π interactions with aromatic residues like tyrosine. Specifically, a stable π-π interaction with Tyr124 was identified as potentially crucial for inhibiting the enzyme's catalytic activity [].
Q4: What is the structural formula and molecular weight of Axillaridine A?
A4: While the provided abstracts don't explicitly state the molecular formula and weight of Axillaridine A, they mention its structure elucidation through spectroscopic techniques like NMR and MS [, , ]. Full structural characterization would involve determining its exact molecular formula and weight.
Q5: Is there any research on the structure-activity relationship (SAR) of Axillaridine A?
A5: While the provided abstracts don't delve into specific SAR studies for Axillaridine A, research on other steroidal alkaloids from Pachysandra procumbens showed that modifications to the structure, including the presence of specific functional groups, influenced their antiestrogen-binding site inhibitory activity []. This suggests that SAR studies could be valuable for understanding and optimizing the biological activity of Axillaridine A.
Q6: Has Axillaridine A shown promising results in treating Alzheimer's disease?
A6: While Axillaridine A exhibits AChE inhibitory activity in vitro, its potential as a therapeutic for Alzheimer's disease requires further investigation [, , ]. The in vivo efficacy, pharmacokinetic properties, and toxicity profile of Axillaridine A need to be thoroughly assessed before any conclusions about its therapeutic potential can be drawn.
Q7: What analytical methods are used to study Axillaridine A?
A7: Researchers employ various spectroscopic methods like IR, UV, NMR (including HMQC, COSY, and HMBC), and MS for the isolation, structure elucidation, and characterization of Axillaridine A [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


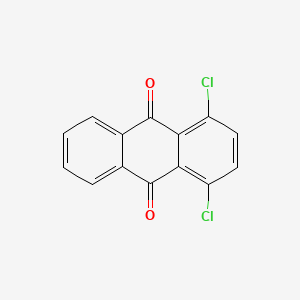

![N-(8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B1630726.png)
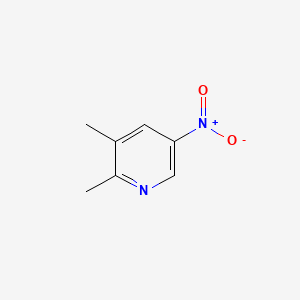
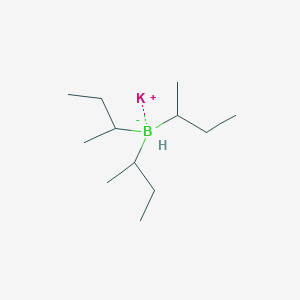
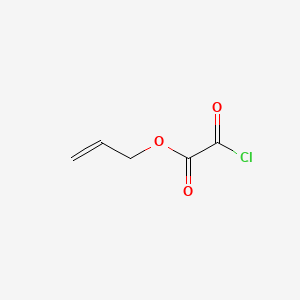
![Sulfosuccinimidyl 3-[[2-(Biotinamido)ethyl] dithio]propionate Sodium Salt](/img/structure/B1630743.png)
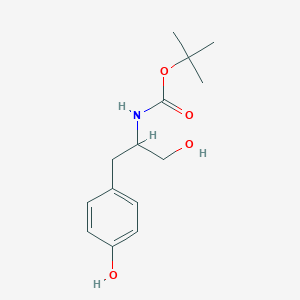
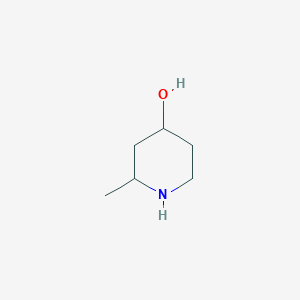
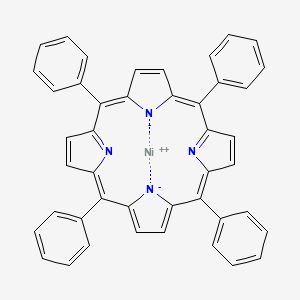
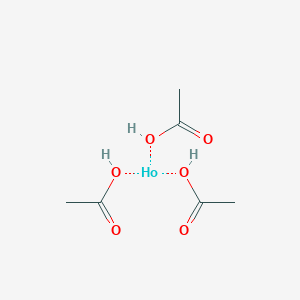
![4,4'-[Hexane-1,6-diylbis(oxy)]bisbenzonitrile](/img/structure/B1630751.png)
